Aprepitant-13C2,d2 (Major)

Bioanalysis LC-MS/MS Internal Standard

Deuterium-only IS in Aprepitant LC-MS/MS assays causes up to -38.4% spike accuracy bias from retention time shifts, compromising bioequivalence data. Aprepitant-13C2,d2 (Major) resolves this with dual 13C/D labeling (+4 Da shift), ensuring co-elution and robust matrix effect compensation. • 0.00% d0 isotopic purity eliminates Cmax/AUC positive bias critical for FDA/EMA submissions. • 13C label ensures consistent ionization efficiency across diverse plasma matrices. • Validated for high-throughput DMPK and bioequivalence studies requiring batch-to-batch consistency.

Molecular Formula C23H21F7N4O3
Molecular Weight 538.432
CAS No. 1217676-37-3
Cat. No. B562857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprepitant-13C2,d2 (Major)
CAS1217676-37-3
Synonyms5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one-13C2,d2;  Emend-13C2,d2;  MK-0869-13C2,d2; 
Molecular FormulaC23H21F7N4O3
Molecular Weight538.432
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1
InChIKeyATALOFNDEOCMKK-IPWSJXMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aprepitant-13C2,d2 (Major): Stable Isotope Internal Standard


Aprepitant-13C2,d2 (Major) (CAS 1217676-37-3) is a stable isotope-labeled analog of the neurokinin-1 (NK1) receptor antagonist Aprepitant (MK-0869), specifically enriched with two carbon-13 atoms and two deuterium atoms [1]. The compound has a molecular formula of C21(13C)2H19D2F7N4O3 and a molecular weight of approximately 538.42 g/mol . It is designated as 'Major' to indicate that the predominant isotopic species contains four deuterium atoms (d4), though a distribution of d1 to d6 species is present due to the synthetic process [2]. This labeled compound is primarily employed as a tracer and an internal standard (IS) in quantitative bioanalytical assays using NMR, GC-MS, or LC-MS/MS to correct for sample preparation variability and ionization efficiency fluctuations [3].

Why Aprepitant-13C2,d2 (Major) Cannot Be Substituted


In LC-MS/MS quantification of Aprepitant, simple substitution with unlabeled Aprepitant or a solely deuterium-labeled analog (e.g., Aprepitant-d4) introduces unacceptable analytical bias. Unlabeled internal standards fail to correct for matrix-induced ion suppression/enhancement, leading to inaccurate concentration measurements [1]. Furthermore, comparative studies have demonstrated that deuterated internal standards can exhibit chromatographic retention time shifts relative to the analyte, resulting in a failure to co-elute and thus an inability to adequately compensate for matrix effects; one study reported a -38.4% spike accuracy bias for a deuterated IS versus no significant bias for a 13C-labeled IS [2]. Aprepitant-13C2,d2 (Major) mitigates these risks by incorporating both 13C and deuterium labels, ensuring near-identical physicochemical properties and chromatographic behavior to the unlabeled analyte while providing a sufficient mass shift (+4 Da) to avoid isotopic interference from endogenous compounds or metabolites [3].

Aprepitant-13C2,d2 (Major): Differentiation Evidence


Isotopic Purity: Absence of Unlabeled Material

A critical quality metric for a stable isotope-labeled internal standard is the absence of unlabeled (d0) material, which would otherwise co-elute and contribute to the analyte signal, causing positive bias in quantification. The certificate of analysis for Aprepitant-13C2,d2 (Major) reports an isotopic distribution where the d0 species is 0.00%, confirming no detectable unlabeled material is present [1]. In contrast, many commercially available deuterated analogs may contain detectable levels of unlabeled impurity, which compromises assay accuracy and requires additional correction or higher IS concentrations.

Bioanalysis LC-MS/MS Internal Standard

13C-Labeling Avoids Deuterium-Induced Bias

Deuterium-labeled internal standards are known to exhibit chromatographic retention time shifts relative to the unlabeled analyte, which can lead to incomplete compensation for matrix effects and ultimately result in significant quantitative bias. A systematic comparison using LC-ESI-MS/MS demonstrated that a deuterated internal standard (2MHA-[2H7]) produced urinary concentration results that were on average 59.2% lower than those obtained with a 13C-labeled internal standard (2MHA-[13C6]) [1]. Furthermore, spike accuracy studies revealed a -38.4% bias for the deuterated IS, whereas no significant bias was observed for the 13C-labeled IS [1]. While this data is from a different analyte class, it represents a well-documented class-level phenomenon applicable to Aprepitant assays. Aprepitant-13C2,d2 (Major), containing 13C labels, is expected to exhibit superior co-elution and matrix effect compensation compared to a purely deuterium-labeled analog like Aprepitant-d4.

Matrix Effects LC-MS/MS Isotope Effects

Defined Mass Shift for Unambiguous Detection

The molecular weight of unlabeled Aprepitant is 534.43 g/mol. Aprepitant-13C2,d2 (Major) has a molecular weight of 538.42 g/mol, resulting in a net mass shift of +4 Da [1]. This 4-Da difference is sufficient to prevent isotopic overlap between the internal standard's isotopic cluster and the analyte's [M+H]+ or [M-H]- ion clusters, which is a common source of interference in triple quadrupole MS assays. A solely deuterated analog like Aprepitant-d4 also provides a +4 Da shift (538.45 g/mol) , but as noted elsewhere, its deuterium labeling may introduce chromatographic and matrix effect issues. The specific mass increase of Aprepitant-13C2,d2 (Major) is achieved through a combination of 13C and D, which can be advantageous for specific MS/MS fragmentation patterns or for simultaneous multi-analyte assays where distinct mass tags are required.

Mass Spectrometry Internal Standard Isotopic Interference

Chemical Purity Specifications

Vendor specifications for Aprepitant-13C2,d2 (Major) indicate a minimum chemical purity of ≥95% (MuseChem) , with one supplier's Certificate of Analysis reporting a purity of 98% as determined by TLC [1]. In comparison, a commonly available alternative, Aprepitant-d4, is often listed with a higher purity of ≥99% . While the absolute purity difference (≥95% vs. ≥99%) may appear modest, it is important for end-users to verify that the stated purity is sufficient for their intended application. For many bioanalytical methods, an internal standard purity of ≥95% is acceptable, especially when the critical factor is the absence of unlabeled material (d0 = 0.00%) as demonstrated above.

Chemical Purity Quality Control Procurement

Aprepitant-13C2,d2 (Major): Application Scenarios


Regulatory Bioequivalence and PK Studies

In bioequivalence trials for generic Aprepitant products, accurate and precise quantification of the drug in human plasma is non-negotiable. The 0.00% d0 isotopic purity of Aprepitant-13C2,d2 (Major) ensures that the internal standard does not contribute to the analyte signal, thereby preventing positive bias in measured Cmax and AUC values [1]. This attribute is critical for passing regulatory scrutiny (FDA/EMA) where method validation must demonstrate specificity and lack of interference. The 13C label further ensures robust compensation for matrix effects often encountered in plasma samples from diverse patient populations [2].

High-Throughput DMPK Studies with Complex Matrices

Drug metabolism and pharmacokinetics (DMPK) studies involve the analysis of hundreds to thousands of biological samples (plasma, urine, tissue homogenates) which inherently exhibit variable matrix effects. The class-level evidence indicating that 13C-labeled internal standards, like Aprepitant-13C2,d2 (Major), outperform their deuterated counterparts in mitigating ion suppression/enhancement [2] makes this compound the preferred choice for ensuring consistent, high-quality data in high-throughput environments. Using this IS can reduce the need for time-consuming matrix-matched calibration curves or post-column infusion correction protocols.

NMR-Based Metabolite Analysis in Drug Development

Beyond mass spectrometry, the 13C enrichment in Aprepitant-13C2,d2 (Major) makes it a valuable tracer for NMR spectroscopy . It can be used as an internal standard for quantitative 13C NMR (qNMR) to determine the absolute concentration of Aprepitant in stock solutions or formulated drug products with high accuracy and without the need for a separate calibration standard. The deuterium labeling also provides a deuterium lock signal for NMR experiments and can simplify 1H NMR spectra by removing signals from specific positions [3].

Method Development and Validation in Novel Matrices

When developing a new LC-MS/MS method for quantifying Aprepitant in a non-standard matrix (e.g., cerebrospinal fluid, tumor tissue, or specific cell culture media), the risk of uncharacterized matrix effects is high. The proven track record of 13C-labeled internal standards in minimizing matrix-induced bias [2] positions Aprepitant-13C2,d2 (Major) as a robust starting point for method development. Its well-defined +4 Da mass shift provides a clear analytical window, and its documented isotopic purity (d0=0.00%) simplifies the validation of assay specificity [1].

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